2-METHOXY-5-[(4-METHYLBENZENESULFONYL)OXY]-6-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}-3-[(PHENOXYCARBONYL)OXY]OXAN-4-YL PHENYL CARBONATE
Description
Methyl 4,6-bis-O-[(4-methylphenyl)sulfonyl]-2,3-bis-O-(phenoxycarbonyl)hexopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including multiple sulfonyl and phenoxycarbonyl groups attached to a hexopyranoside backbone.
Properties
IUPAC Name |
[6-methoxy-3-(4-methylphenyl)sulfonyloxy-4,5-bis(phenoxycarbonyloxy)oxan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O14S2/c1-23-14-18-27(19-15-23)50(38,39)43-22-29-30(49-51(40,41)28-20-16-24(2)17-21-28)31(47-34(36)44-25-10-6-4-7-11-25)32(33(42-3)46-29)48-35(37)45-26-12-8-5-9-13-26/h4-21,29-33H,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXTSZCPGRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OC(=O)OC3=CC=CC=C3)OC(=O)OC4=CC=CC=C4)OS(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[(4-METHYLBENZENESULFONYL)OXY]-6-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}-3-[(PHENOXYCARBONYL)OXY]OXAN-4-YL PHENYL CARBONATE typically involves multi-step organic reactions. The starting material is often a hexopyranoside derivative, which undergoes selective protection and deprotection steps to introduce the desired functional groups. Common reagents used in these reactions include sulfonyl chlorides and phenoxycarbonyl chlorides, which react under basic conditions to form the sulfonyl and phenoxycarbonyl esters, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-bis-O-[(4-methylphenyl)sulfonyl]-2,3-bis-O-(phenoxycarbonyl)hexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl or phenoxycarbonyl groups.
Substitution: Nucleophilic substitution reactions can replace sulfonyl or phenoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or phenoxycarbonyl derivatives, while reduction can produce simpler hexopyranoside derivatives.
Scientific Research Applications
Methyl 4,6-bis-O-[(4-methylphenyl)sulfonyl]-2,3-bis-O-(phenoxycarbonyl)hexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study carbohydrate-protein interactions and as a probe for glycosylation processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[(4-METHYLBENZENESULFONYL)OXY]-6-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}-3-[(PHENOXYCARBONYL)OXY]OXAN-4-YL PHENYL CARBONATE involves its interaction with specific molecular targets. The sulfonyl and phenoxycarbonyl groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The hexopyranoside backbone can also interact with carbohydrate-binding proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
- Benzyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-beta-D-glucopyranoside
Uniqueness
Methyl 4,6-bis-O-[(4-methylphenyl)sulfonyl]-2,3-bis-O-(phenoxycarbonyl)hexopyranoside is unique due to its specific combination of sulfonyl and phenoxycarbonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
